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molecular formula C12H20O4 B1357392 Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate CAS No. 24730-88-9

Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate

Cat. No. B1357392
M. Wt: 228.28 g/mol
InChI Key: VFWAGFFGWYTECB-UHFFFAOYSA-N
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Patent
US09034875B2

Procedure details

In a 500 ml, round-bottomed flask was lithium aluminum hydride (1.772 g) in tetrahydrofuran (234 mL) to give a suspension. This suspension was cooled to 0° C. and ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate (10.66 g) was added via addition funnel. The reaction was stirred overnight at room temperature and then cooled back down to 0° C. The excess lithium aluminum hydride was slowly quenched with 1.8 mL water, 1.8 mL aqueous NaOH (5N) and 5.6 mL water. The suspension was stirred until the salts turned white and was then filtered through a plug of silica gel. The filtrate was concentrated by rotary evaporation and the residue was purified by regular phase flash column chromatography (Analogix, 0-75% hexanes/ethyl acetate).
Quantity
1.772 g
Type
reactant
Reaction Step One
Quantity
10.66 g
Type
reactant
Reaction Step Two
Quantity
234 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH3:7][C:8]1([C:18](OCC)=[O:19])[CH2:17][CH2:16][C:11]2([O:15][CH2:14][CH2:13][O:12]2)[CH2:10][CH2:9]1>O1CCCC1>[CH3:7][C:8]1([CH2:18][OH:19])[CH2:17][CH2:16][C:11]2([O:12][CH2:13][CH2:14][O:15]2)[CH2:10][CH2:9]1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
1.772 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Two
Name
Quantity
10.66 g
Type
reactant
Smiles
CC1(CCC2(OCCO2)CC1)C(=O)OCC
Step Three
Name
Quantity
234 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a suspension
TEMPERATURE
Type
TEMPERATURE
Details
cooled back down to 0° C
CUSTOM
Type
CUSTOM
Details
The excess lithium aluminum hydride was slowly quenched with 1.8 mL water, 1.8 mL aqueous NaOH (5N) and 5.6 mL water
STIRRING
Type
STIRRING
Details
The suspension was stirred until the salts
FILTRATION
Type
FILTRATION
Details
was then filtered through a plug of silica gel
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated by rotary evaporation
CUSTOM
Type
CUSTOM
Details
the residue was purified by regular phase flash column chromatography (Analogix, 0-75% hexanes/ethyl acetate)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
CC1(CCC2(OCCO2)CC1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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